5-Hydroxy-3-(3-pyridyl)isoxazole
CAS No.: 1354939-73-3
Cat. No.: VC8069733
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354939-73-3 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 3-pyridin-3-yl-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-5,10H |
| Standard InChI Key | ZNACOKOVLHIQSC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CC(=O)ON2 |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=O)ON2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-Hydroxy-3-(3-pyridyl)isoxazole features a five-membered isoxazole ring () fused to a six-membered pyridine ring (). The isoxazole moiety contains adjacent nitrogen and oxygen atoms, while the pyridine group contributes aromaticity and basicity. The hydroxyl group at position 5 enhances hydrogen-bonding capacity, influencing solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 3-pyridin-3-yl-2H-1,2-oxazol-5-one |
| SMILES | C1=CC(=CN=C1)C2=CC(=O)ON2 |
| CAS Registry | 1354939-73-3 |
Physicochemical Properties
The compound’s solubility is moderated by its polar hydroxyl group and aromatic pyridine ring, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its melting point and stability data remain under investigation, though analogous isoxazoles typically exhibit thermal stability up to 200°C.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 5-Hydroxy-3-(3-pyridyl)isoxazole predominantly employs 1,3-dipolar cycloaddition and condensation reactions:
-
Cycloaddition Approach:
Nitrile oxides, generated in situ from hydroxylamine derivatives, react with pyridine-containing alkynes or alkenes to form the isoxazole core. For example, the reaction of 3-pyridylacetonitrile oxide with acetylene derivatives yields the target compound under mild acidic conditions. -
Condensation Method:
Condensation of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) facilitates isoxazole ring formation. This method offers scalability but requires precise pH control to avoid side reactions.
Optimization Challenges
Key challenges include regioselectivity in cycloaddition and purification of the hydroxylated product. Recent advances in microwave-assisted synthesis and catalytic systems (e.g., Cu(I) catalysts) have improved yields to >70% in model reactions .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Analgesic Effects
Isoxazole derivatives, including 5-Hydroxy-3-(3-pyridyl)isoxazole, inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Molecular docking studies suggest that the pyridyl group enhances binding affinity to COX-2’s hydrophobic pocket, while the hydroxyl group stabilizes interactions via hydrogen bonding . In murine models, structurally similar compounds reduced paw edema by 40–60% compared to controls .
Antimicrobial Properties
Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The pyridyl moiety likely disrupts bacterial membrane integrity, though further mechanistic studies are needed.
Pharmacological Applications and Drug Development
Lead Optimization Strategies
Modifications to the isoxazole core, such as halogenation or alkylation, enhance pharmacokinetic profiles. For example, fluorination at the pyridyl ring’s para position improves blood-brain barrier penetration, making the compound a candidate for neuroinflammatory disorders .
Preclinical and Clinical Status
While 5-Hydroxy-3-(3-pyridyl)isoxazole itself remains in preclinical stages, its derivatives have entered Phase I trials for solid tumors. Challenges include optimizing oral bioavailability and mitigating off-target effects on cytochrome P450 enzymes .
Future Research Directions
Green Chemistry Approaches
Developing solvent-free syntheses and biocatalytic routes could reduce environmental impact. Enzymatic cycloadditions using nitrile oxide lyases are under exploration.
Targeted Drug Delivery
Nanoparticle-based formulations (e.g., PLGA nanoparticles) may enhance tumor-specific delivery, minimizing systemic toxicity. Early-stage research shows a 3-fold increase in tumor accumulation compared to free drug .
Computational Modeling
Machine learning models predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties could accelerate lead optimization. Quantum mechanical calculations are also being used to refine synthesis pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume